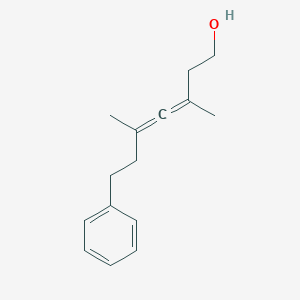
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a hepta-diene backbone with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by a series of reactions such as hydrogenation, dehydrogenation, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and reagents, as well as the optimization of reaction parameters, are crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one: This compound shares a similar backbone but differs in functional groups and reactivity.
(E)-3,7-Dimethylocta-1,5,7-trien-3-ol: Another structurally related compound with distinct chemical properties.
Uniqueness
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol stands out due to its specific arrangement of methyl and phenyl groups, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its utility in diverse research fields highlight its significance.
Properties
CAS No. |
825628-07-7 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
InChI |
InChI=1S/C15H20O/c1-13(12-14(2)10-11-16)8-9-15-6-4-3-5-7-15/h3-7,16H,8-11H2,1-2H3 |
InChI Key |
HNAMJRZQLKULLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C)CCO)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


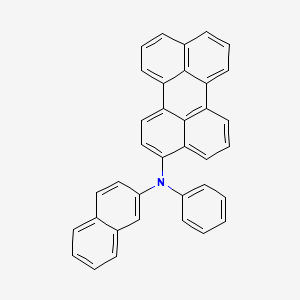
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
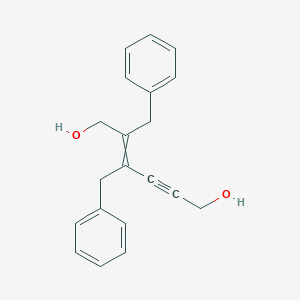
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
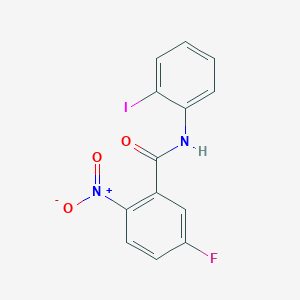
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
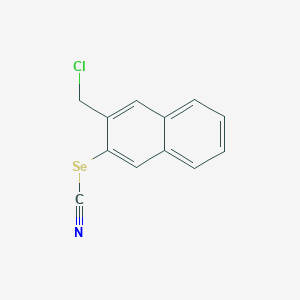
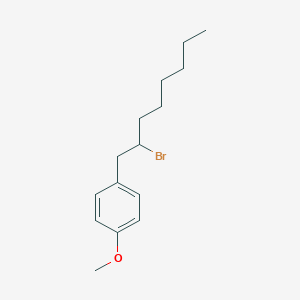

![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)

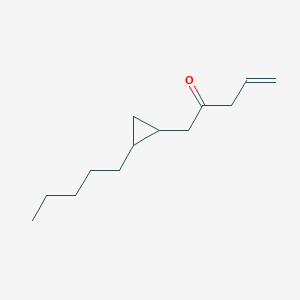
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
